molecular formula C17H21N3O5 B13652843 tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13652843
M. Wt: 347.4 g/mol
InChI Key: COWVERPENBCXTO-UHFFFAOYSA-N
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Description

tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves multiple steps. One efficient synthetic route includes the following key steps :

    Dianion Alkylation: The starting material, ethyl 2-oxindoline-5-carboxylate, is treated with a strong base to form a dianion, which is then alkylated.

    Cyclization: The alkylated product undergoes cyclization to form the spirocyclic structure.

    Demethylation: The resulting spirocyclic oxindole is demethylated to yield the target compound.

Industrial Production Methods

The industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques that are feasible on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The oxindole moiety can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding sites of various receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure and the presence of a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound in drug discovery and other scientific research areas.

Properties

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl 4-nitro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H21N3O5/c1-16(2,3)25-15(22)19-9-7-17(8-10-19)13-11(18-14(17)21)5-4-6-12(13)20(23)24/h4-6H,7-10H2,1-3H3,(H,18,21)

InChI Key

COWVERPENBCXTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3[N+](=O)[O-])NC2=O

Origin of Product

United States

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